4,6-dihydroxybenzene-1,3-disulfonic Acid
Overview
Description
4,6-Dihydroxybenzene-1,3-disulfonic acid is a chemical compound that can be synthesized through the sulfonation of 1,3-dihydroxybenzene (resorcinol) and its derivatives. The process involves the introduction of sulfonic acid groups (-SO3H) to the benzene ring, specifically at the 4 and 6 positions relative to the hydroxyl groups. This compound is of interest due to its potential applications in various chemical processes and industries .
Synthesis Analysis
The synthesis of this compound is achieved by sulfonating 1,3-dihydroxybenzene with concentrated sulfuric acid. The reaction is temperature-sensitive and occurs at 25°C. Initially, protonation of the reactants takes place at the 4 and 6 positions, followed by sulfonation. The monosulfonic acid of 1,3-dihydroxybenzene (1-4-S) further reacts to yield a mixture of 2,4- and 4,6-disulfonic acids. Interestingly, the disulfonic acid isomers can slowly isomerize to form the 4,6-disulfonic acid. The reaction conditions, such as the concentration of sulfuric acid, play a crucial role in the distribution of sulfonation products and the potential formation of trisulfonic acid derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two hydroxyl groups and two sulfonic acid groups. The hydroxyl groups are located at the 1 and 3 positions, while the sulfonic acid groups are at the 4 and 6 positions. This arrangement of substituents on the benzene ring influences the reactivity and properties of the molecule. The presence of strong electron-withdrawing sulfonic acid groups can affect the electron density of the ring and the acidity of the hydroxyl groups .
Chemical Reactions Analysis
The sulfonation reaction leading to this compound involves electrophilic aromatic substitution, where the electrophilic sulfur trioxide (SO3) from sulfuric acid attacks the aromatic ring. The reaction's selectivity towards the 4,6-disulfonic acid isomer over other possible isomers can be attributed to the orientation of the hydroxyl groups and the initial protonation step. The formation of disulfonic acids and their subsequent isomerization to the 4,6-disulfonic acid isomer indicates a dynamic equilibrium under the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The hydroxyl groups contribute to its solubility in water and potential hydrogen bonding, while the sulfonic acid groups make it a strong acid, capable of dissociating in aqueous solutions to give sulfonate anions. These properties are significant for its solubility, acidity, and potential applications in dye synthesis, pharmaceuticals, and as an intermediate in chemical syntheses. The exact physical properties such as melting point, boiling point, and density would require experimental determination under controlled conditions .
Scientific Research Applications
Sulfonation and Sulfation Chemistry : Cerfontain et al. (2010) explored the sulfonation of 1,3-dihydroxybenzene and its derivatives in concentrated sulfuric acid, revealing insights into the formation of disulfonic acids like 4,6-dihydroxybenzene-1,3-disulfonic Acid (Cerfontain & Koeberg-Telder, 2010).
Redox Flow Batteries : Permatasari et al. (2020) discussed the application of 4,5-dihydroxybenzene-1,3-disulfonic acid (Tiron) in aqueous organic redox flow batteries, highlighting its role in enhancing battery performance and stability (Permatasari, Lee, & Kwon, 2020).
Detection of Superoxide Radicals : Ledenev et al. (1985) used Tiron (4,5-dihydroxybenzene-1,3-disulfonic acid) as a spin trap to detect superoxide radicals in rat heart mitochondria (Ledenev, Popova, Konstantinov, & Ruuge, 1985).
pH Indicator Applications : Sen et al. (1957) studied the Fe(III)-1,2-dihydroxybenzene-3,5-disulfonic acid complex for its pH-dependent absorption characteristics, proposing its use as a pH indicator (Sen, Berg, & West, 1957).
Michael Reaction Resistance in ORFBs : Hoober-Burkhardt et al. (2017) synthesized 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid to overcome issues faced by 4,5-dihydroxybenzene-1,3-disulfonic acid in organic redox flow batteries, highlighting its stability and suitability (Hoober-Burkhardt, Krishnamoorthy, Yang, Murali, Nirmalchandar, Prakash, & Narayanan, 2017).
Fuel Cell Membrane Development : Yao et al. (2014) synthesized a sulfonic acid-containing polybenzoxazine membrane using sodium 4-hydroxybenzenesulfonate and other materials, demonstrating its high proton conductivity and methanol permeability, suitable for direct methanol fuel cells (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).
Mechanism of Action
Target of Action
4,6-Dihydroxybenzene-1,3-disulfonic Acid, also known as DHDMBS, is primarily used in the field of electrochemistry . It serves as a positive side electrolyte material for aqueous organic redox flow batteries .
Mode of Action
DHDMBS interacts with its targets through redox reactions . It has a standard reduction potential, a rate constant of the redox reaction, and a diffusion coefficient that are ideally suited for use in redox flow batteries .
Biochemical Pathways
It’s known that dhdmbs overcomes the major issue of michael reaction with water faced with 4,5-dihydroxybenzene-1,3-disulfonic acid (bqds) and similar unsubstituted benzoquinones .
Pharmacokinetics
It’s known that dhdmbs demonstrates chemical stability to repeated electrochemical cycling .
Result of Action
The primary result of DHDMBS’s action is its resistance to the Michael reaction with water, which is a common issue with similar compounds . This makes it a promising candidate for the positive side material for an all-organic aqueous redox flow battery in acidic media .
Action Environment
The action of DHDMBS is influenced by environmental factors such as the pH of the solution and the presence of other compounds . For instance, the presence of water can trigger the Michael reaction in similar compounds, but DHDMBS is resistant to this reaction .
properties
IUPAC Name |
4,6-dihydroxybenzene-1,3-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXVJYKCCPSYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433335 | |
Record name | 4,6-dihydroxybenzene-1,3-disulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17724-11-7 | |
Record name | 4,6-dihydroxybenzene-1,3-disulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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